4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H15ClN2O2S and its molecular weight is 406.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence and Behavior in Aquatic Environments
Research on parabens, which are esters of para-hydroxybenzoic acid and share some structural similarity to the compound , focuses on their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants. Their ubiquity in surface water and sediments is due to the consumption of paraben-based products and continuous introduction into the environment. Chlorinated parabens, which may have increased stability and persistence, have been detected in wastewater, swimming pools, and rivers, suggesting a potential area of research for related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
DNA Minor Groove Binder and Analogues
The synthetic dye Hoechst 33258 and its analogues, known for binding strongly to the minor groove of double-stranded B-DNA, highlight the significance of structural design in developing molecules for specific biological interactions. This research avenue suggests that detailed structural analysis and synthesis of molecules similar to “4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” could lead to novel applications in biotechnology and pharmacology (Issar & Kakkar, 2013).
Antimicrobial and Toxicity Studies
The environmental occurrence and toxicity of triclosan, a synthetic antibacterial agent, have been extensively studied. Triclosan’s persistence and potential transformation into more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers, upon environmental exposure, offer a cautionary tale for the development and environmental management of new chemical entities. Such studies underscore the importance of assessing environmental impact and toxicity in the research and application of synthetic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Synthetic and Structural Properties
Research on the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones highlights the ongoing interest in the development of new compounds with potential biological activities. This area of research is relevant for understanding how the structural features of compounds, such as “this compound,” can be optimized for specific applications, including medicinal chemistry (Issac & Tierney, 1996).
Properties
IUPAC Name |
4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O2S/c23-17-10-6-16(7-11-17)21(26)25-22-24-20(14-28-22)15-8-12-19(13-9-15)27-18-4-2-1-3-5-18/h1-14H,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMRASKZGRGOEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.